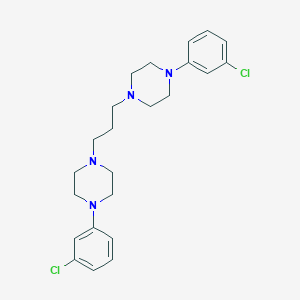

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane

Übersicht

Beschreibung

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is a chemical compound that falls within the class of piperazine derivatives. Piperazines are a group of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. These compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various medicinal agents.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves the reaction of bis-(2-chloroethyl)amine with an aromatic amine such as 3-chloroaniline, followed by alkylation with an appropriate alkyl halide. For instance, 1-(3-chlorophenyl)piperazine can be synthesized from 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, which is then reacted with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride with an overall yield of 45.7% . Although the specific synthesis of 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane is not detailed in the provided papers, the methodologies described can be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure of these compounds can be confirmed using various spectroscopic techniques such as FT-IR, NMR, and UV-Visible spectroscopy . Additionally, single-crystal X-ray crystallography can provide detailed information about the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including alkylation, acylation, and reductive amination, to yield a wide range of products with potential biological activities. For example, reductive amination in the presence of sodium triacetoxyborohydride can be used to synthesize piperazine derivatives with anticancer and antituberculosis properties . The specific chemical reactions that 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane can participate in would depend on the substituents present on the piperazine ring and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for determining the compound's suitability for pharmaceutical applications. The solid-state conformations of these compounds can also be influenced by intermolecular interactions, as seen in the molecular solids formed by xylylene-linked bis(piperazine-2,5-diones) . The pharmacological profile of piperazine derivatives, including their affinity for receptors and transporters, can be assessed through in vitro activity studies, as demonstrated by compounds with dual activity at 5-HT1A serotonin receptors and serotonin transporter .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Intermediates

Piperazine derivatives are synthesized for use as medicinal intermediates. For instance, the synthesis of bis-(2-chloroethyl)amine from diethanolamine and its reaction with 3-chloroaniline to obtain 1-(3-chlorophenyl)piperazine, which further reacts to yield various piperazine intermediates, highlights the compound's significance in medicinal chemistry (Xue Weiliang, 2008).

Catalytic Applications and Nanoparticles

The development of nano-sized bis(3-(piperazine-1-yl)propyl)tungstate as an efficient organometallic catalyst for the synthesis of 4H-chromene derivatives underlines the utility of piperazine derivatives in catalysis and material science. This research demonstrates the compound's potential in facilitating various chemical reactions with high efficiency and recyclability (K. Eskandari et al., 2019).

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-4-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30Cl2N4/c24-20-4-1-6-22(18-20)28-14-10-26(11-15-28)8-3-9-27-12-16-29(17-13-27)23-7-2-5-21(25)19-23/h1-2,4-7,18-19H,3,8-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXDTRQIBDUJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212606 | |

| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |

CAS RN |

6323-09-7 | |

| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC32568 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Bis-(4-(3-chlorophenyl)piperazin-1-yl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorphenyl)-4-[3-[4-(3-chlorphenyl)piperazin-1-yl]propyl]piperazin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS-(4-(3-CHLOROPHENYL)PIPERAZIN-1-YL)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMB7XB72Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1'S,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135703.png)

![Tert-butyl 2-[(1S)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate](/img/structure/B135715.png)

![Naphtho[2,3-e]pyrene](/img/structure/B135717.png)